molecular formula C19H23NO5S B4029837 3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4029837
M. Wt: 377.5 g/mol
InChI Key: PDQDCEJRPOCAKM-UHFFFAOYSA-N
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Description

3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The bicyclic structure is then introduced through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include the use of high-purity reagents and controlled reaction conditions to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. The compound may also act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure.

    Bicyclic Compounds: Bicyclo[2.2.1]heptane derivatives, such as norbornane, have similar bicyclic frameworks.

Uniqueness

What sets 3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is the combination of the thiophene ring with the bicyclic structure, providing unique chemical and biological properties that are not found in simpler thiophene or bicyclic compounds.

Properties

IUPAC Name

3-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-8(2)25-19(24)13-9(3)10(4)26-17(13)20-16(21)14-11-5-6-12(7-11)15(14)18(22)23/h5-6,8,11-12,14-15H,7H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQDCEJRPOCAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2C3CC(C2C(=O)O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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